3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S/c12-8-1-3-9(4-2-8)16-6-5-13-10(14)7-17-11(13)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJDPUMTXLXISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting thiourea with chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione ring.
Introduction of the 4-Fluorophenoxyethyl Group: The 4-fluorophenoxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-fluorophenol with an appropriate alkylating agent, such as 2-chloroethylamine, to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with the thiazolidine-2,4-dione core under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted phenoxyethyl derivatives
Scientific Research Applications
Thiazolidinediones are five-membered heterocyclic compounds with various pharmacological applications, including use as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial agents . They are also used in producing drugs for treating diabetes mellitus type 2, such as rosiglitazone, pioglitazone, lobeglitazone, and troglitazone . Thiazolidinediones can also inhibit metal corrosion in acidic solutions and act as a reagent that is sensitive to heavy metals in analytical chemistry .
Synthesis and Characterization
Thiazolidine-2,4-dione derivatives can be synthesized through Knoevenagel condensation using alum as a catalyst . Employing deep eutectic solvents in the synthesis of thiazolidinedione derivatives acts as both solvents and catalysts, which makes the process more environmentally sustainable .
Biological Activities
Thiazolidine derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry .
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have antibacterial and antifungal properties . The inclusion of arylidine moieties at position 5 on the thiazolidine ring can enhance the antimicrobial potential of the compounds . The presence of electron-withdrawing groups such as halogen and nitro on the phenyl ring also contributes to this potential .
Antioxidant Activity
Certain thiazolidine-4-one derivatives exhibit antioxidant activity . For instance, compounds with a 4-hydroxyphenyl substituent significantly increase antioxidant activity .
Anticancer Activity
Thiazolidine-2,4-dione derivatives have demonstrated anticancer activity . Specific derivatives have shown cytotoxic activity against various cancer cell lines and can inhibit tyrosine kinases . For example, one compound showed activity against MCF-7, A549, and HeLa cell lines at concentrations of 0.45 µM, 0.53 µM, and 0.52 µM, respectively . Another compound inhibited tyrosine-protein kinase Met (c-Met) and Ron tyrosine kinase .
Anti-Melanogenesis Activity
Certain thiazolidine derivatives can inhibit melanogenesis, the process of melanin production, in melanoma cells . A compound with a 4-fluorobenzylidene substituent strongly inhibited melanogenesis in mouse melanoma cells . This compound reduced tyrosinase activity without affecting messenger RNA levels or enzymatic activity, suggesting it may promote the degradation of tyrosinase proteins .
3-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione
This compound is a chemical compound with the CAS No. 675132-23-7 .
Basic Information
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARγ. By binding to this receptor, the compound modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and anti-inflammatory effects. Additionally, its fluorophenoxyethyl group may enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Core Structure Variations
a) Positional Isomers in the TZD Scaffold
- Target Compound: The 3-[2-(4-fluorophenoxy)ethyl] group at position 3 distinguishes it from most clinically used TZDs, which typically feature substitutions at position 5 (e.g., 5-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, an impurity in pioglitazone synthesis) .
- 5-Substituted Analogs: 5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione (CAS 262601-87-6): Features a benzylidene group at position 5, synthesized via Knoevenagel condensation. This modification is common in TZDs with antitubercular and antioxidant activities .
b) Core Heterocycle Modifications
- Diazaspiro Derivatives: The compound 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione shares the 2-(4-fluorophenoxy)ethyl chain but replaces the TZD core with a diazaspiro system. This structural change shifts its therapeutic application to anticonvulsant activity .
Functional Group and Pharmacophore Analysis
a) Fluorinated Substituents
- Pioglitazone (5-[[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl-TZD): Replaces fluorine with a pyridylethoxy group, enhancing PPARγ selectivity .
- Balaglitazone (SPPARMs class): Incorporates a quinazolinone moiety, demonstrating partial PPARγ agonism with reduced side effects .
b) Pharmacophore Requirements
TZDs adhere to a 4-point pharmacophore: (A) acidic TZD ring, (B) central aromatic region, (C) lipophilic tail, and (D) flexible connector . The target compound fulfills these criteria but diverges in the lipophilic tail (phenoxyethyl vs. pyridine or cyclohexyl groups in ciglitazone/rosiglitazone) .
Pharmacological and Therapeutic Implications
- PPARγ Activation: Fluorine at the para position may enhance PPARγ binding compared to non-fluorinated analogs, but the phenoxyethyl chain’s flexibility could reduce selectivity compared to rigid pyridine-based TZDs .
- Diversified Applications : Anticonvulsant activity in diazaspiro analogs and antitubercular effects in 5-benzylidene-TZDs suggest that structural tweaks in the TZD scaffold can redirect therapeutic utility.
Biological Activity
3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C11H10FNO3S
- Molecular Weight : 255.26 g/mol
- InChIKey : UEJDPUMTXLXISG-UHFFFAOYSA-N
- Exact Mass : 255.036543 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound.
In Vitro Studies
-
Cell Lines Tested :
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- Methods : The MTT assay was employed to evaluate cell viability and cytotoxicity.
- Findings :
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 18 | HepG2 | 0.60 | Apoptosis via intrinsic pathway |
| 22 | MCF-7 | 4.70 | Apoptosis via extrinsic pathway |
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have also been investigated.
In Vitro Studies
-
Pathogens Tested :
- Staphylococcus aureus
- Staphylococcus epidermidis
- Methods : Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays were utilized.
- Findings :
Table 2: Antimicrobial Activity of Thiazolidine Derivatives
| Compound ID | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Not reported |
| 10 | Staphylococcus epidermidis | 0.25 | Not reported |
Case Studies and Research Findings
Several studies have explored the broader implications of thiazolidine derivatives in metabolic disorders and diabetes management:
- Insulin Sensitization : Some thiazolidine derivatives have been shown to enhance glucose uptake in insulin-resistant models, indicating potential for type-2 diabetes treatment .
- Mechanisms of Action : These compounds modulate various pathways involved in insulin signaling, which could be beneficial for metabolic health .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, refluxing with sodium acetate in acetic acid/DMF mixtures (as in thiazolidinedione syntheses) can enhance cyclization efficiency . Statistical methods like factorial design minimize experimental runs while capturing interactions between variables .
Q. What spectroscopic methods are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR to confirm substituent positions (e.g., fluorophenoxy ethyl chain) and thiazolidine-dione ring integrity. Peaks near δ 173 ppm (C=O) and aromatic proton shifts (~δ 6.8–7.2 ppm) are critical markers .
- IR : Validate functional groups via C=O stretches (~1735 cm) and C-S bonds (~690 cm) .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns to rule out byproducts .
Q. What initial biological screening approaches are recommended for assessing the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Use disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate inhibition zones or MIC values .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity, with IC calculations .
- Enzyme Inhibition Studies : Target PPARγ or aldose reductase, given structural similarities to thiazolidinedione-based drugs .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity or interaction mechanisms of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to map reaction pathways, such as cyclization or fluorophenoxy group interactions. Compare activation energies of competing mechanisms .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., PPARγ) to identify key residues for bioactivity. Tools like COMSOL Multiphysics integrate AI for parameter optimization .
- Reaction Path Search : Employ ICReDD’s hybrid computational-experimental workflows to predict intermediates and transition states .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies and apply regression models to account for variables (e.g., cell line specificity, assay protocols) .
- Dose-Response Reevaluation : Re-test conflicting results under standardized conditions (e.g., pH, serum concentration) to isolate confounding factors .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenoxy chain length) and correlate changes with bioactivity trends to identify critical moieties .
Q. How can researchers elucidate the reaction mechanism of this compound in novel synthetic pathways?
- Methodological Answer :
- Isotopic Labeling : Track or in the thiazolidinedione ring during synthesis to confirm cyclization steps .
- Kinetic Studies : Monitor reaction progress via HPLC to derive rate laws and propose intermediates .
- In Situ Spectroscopy : Use FTIR or Raman to detect transient species (e.g., enol intermediates) during condensation reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
